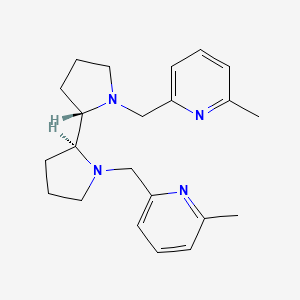
(2S,2'S)-1,1'-Bis((6-methylpyridin-2-yl)methyl)-2,2'-bipyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyrrolidine and 6-methylpyridine.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, usually nitrogen or argon, to prevent oxidation.
Catalysts and Reagents: Common reagents include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran or dimethylformamide.
Procedure: The 6-methylpyridine is first deprotonated using the base, followed by the addition of 2,2’-bipyrrolidine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
In an industrial setting, the production of (2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential as a chiral selector in enantioselective chromatography.
Medicine: Explored for its role in the synthesis of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism by which (2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine exerts its effects involves coordination to metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity, leading to the preferential formation of one enantiomer over the other. The molecular targets include transition metal complexes, and the pathways involve the formation of chiral intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,2’S)-1,1’-Bis((2-pyridyl)methyl)-2,2’-bipyrrolidine: Similar structure but lacks the methyl group on the pyridine ring.
(2S,2’S)-1,1’-Bis((4-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine: Methyl group is positioned differently on the pyridine ring.
Uniqueness
(2S,2’S)-1,1’-Bis((6-methylpyridin-2-yl)methyl)-2,2’-bipyrrolidine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence the steric and electronic properties of the ligand. This uniqueness can lead to different reactivity and selectivity in catalytic reactions compared to its analogs.
Eigenschaften
Molekularformel |
C22H30N4 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-methyl-6-[[(2S)-2-[(2S)-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C22H30N4/c1-17-7-3-9-19(23-17)15-25-13-5-11-21(25)22-12-6-14-26(22)16-20-10-4-8-18(2)24-20/h3-4,7-10,21-22H,5-6,11-16H2,1-2H3/t21-,22-/m0/s1 |
InChI-Schlüssel |
SXBLLUAXFAKRPB-VXKWHMMOSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)CN2CCC[C@H]2[C@@H]3CCCN3CC4=CC=CC(=N4)C |
Kanonische SMILES |
CC1=NC(=CC=C1)CN2CCCC2C3CCCN3CC4=CC=CC(=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)

![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
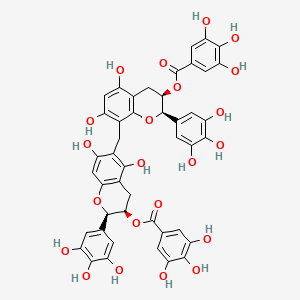



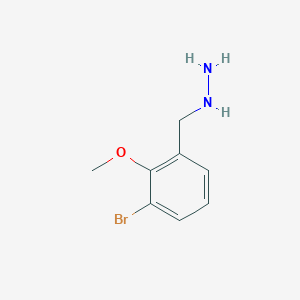
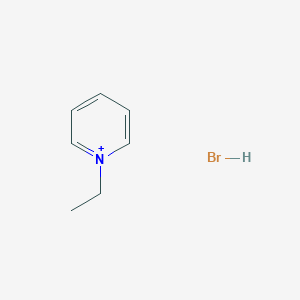
![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
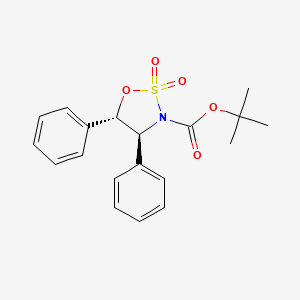

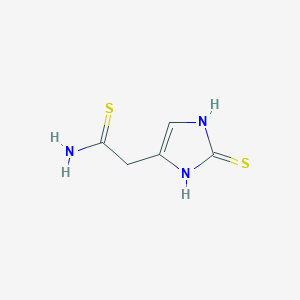
![2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B15198551.png)
